molecular formula C6H10N4 B582047 2-Amino-3-(ethylamino)pyrazine CAS No. 912773-15-0

2-Amino-3-(ethylamino)pyrazine

Cat. No. B582047
M. Wt: 138.174
InChI Key: FUHUMDWVJYSYSV-UHFFFAOYSA-N
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Description

“2-Amino-3-(ethylamino)pyrazine” is a heterocyclic organic compound . It is used for experimental and research purposes . Its IUPAC name is 3-N-ethylpyrazine-2,3-diamine .


Synthesis Analysis

The synthesis of “2-Amino-3-(ethylamino)pyrazine” or similar compounds often involves cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .


Molecular Structure Analysis

The molecular weight of “2-Amino-3-(ethylamino)pyrazine” is 138.170400 g/mol and its molecular formula is C6H10N4 . The InChI Key is FUHUMDWVJYSYSV-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving “2-Amino-3-(ethylamino)pyrazine” or similar compounds include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The boiling point of “2-Amino-3-(ethylamino)pyrazine” is 308.5ºC at 760 mmHg and its density is 1.21g/cm³ . It has 4 H-Bond acceptors and 2 H-Bond donors .

Scientific Research Applications

Anticancer Applications

  • Chiral Isomers in Anticancer Agents : Chiral isomers of ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7-carbamate, a compound related to 2-Amino-3-(ethylamino)pyrazine, have demonstrated significant antitumor activity in various biological tests (Temple & Rener, 1989).

Synthetic and Chemical Properties

  • Synthesis and Reactivity of Derivatives : Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate, a derivative of 2-Amino-3-(ethylamino)pyrazine, is used as a starting material for synthesizing novel analogues of natural alkaloids, showcasing its versatility in organic synthesis (Voievudskyi et al., 2016).

  • Optoelectronic Material Synthesis : 2-Amino-pyrrolopyrazines, related to 2-Amino-3-(ethylamino)pyrazine, are synthesized for use in organic optoelectronic materials. They exhibit promising optical properties and thermal stability, indicating potential for use in technological applications (Meti et al., 2017).

Molecular Structure and Analysis

  • Dipole-Moment Study : The dipole moments of various substituted pyrazines, including 2-ethylamino-pyrazine, have been analyzed. This study aids in understanding the molecular structure and electronic properties of these compounds (Lumbroso et al., 1980).

Agricultural and Biological Chemistry

  • Herbicidal Activity : 2,3-dicyano-5-propylamino-6-(m-chlorophenyl)pyrazine, a compound similar to 2-Amino-3-(ethylamino)pyrazine, was found to have significant herbicidal activity against barnyard grass. This suggests the potential agricultural applications of pyrazine derivatives (Nakamura et al., 1983).

Corrosion Inhibition

  • Corrosion Inhibition Performance : Pyrazine derivatives, including 2-amino-3-(ethylamino)pyrazine, have been studied for their potential as corrosion inhibitors. Theoretical evaluations suggest these compounds could be effective in protecting steel surfaces (Obot & Gasem, 2014).

Antimicrobial and Antiviral Applications

  • Antimicrobial and Antiviral Activities : Certain pyrazine derivatives have demonstrated antimicrobial activities and growth inhibition properties against specific microorganisms, which indicates their potential in developing new antimicrobial agents (El-Wahab et al., 2006).

Safety And Hazards

The safety data sheet of “2-Amino-3-(ethylamino)pyrazine” suggests that it should not be released into the environment . In case of accidental ingestion or contact, immediate medical attention is advised .

Future Directions

The future directions for “2-Amino-3-(ethylamino)pyrazine” could involve further exploration of its potential applications. For instance, favipiravir, a similar compound, has been used as an anti-influenza drug and shows promise as a therapeutic candidate for Ebola virus infection . Therefore, “2-Amino-3-(ethylamino)pyrazine” could potentially be explored for similar applications.

properties

IUPAC Name

3-N-ethylpyrazine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-2-8-6-5(7)9-3-4-10-6/h3-4H,2H2,1H3,(H2,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHUMDWVJYSYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671895
Record name N~2~-Ethylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(ethylamino)pyrazine

CAS RN

912773-15-0
Record name N~2~-Ethylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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